molecular formula C7H13NO B13166590 1-Cyclopropyl-3-(methylamino)propan-2-one

1-Cyclopropyl-3-(methylamino)propan-2-one

Cat. No.: B13166590
M. Wt: 127.18 g/mol
InChI Key: FWJBRLWPRGFCOQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(methylamino)propan-2-one is a ketone derivative featuring a cyclopropyl group and a methylamino substituent. Its synthesis typically involves condensation reactions, as demonstrated in protocols where cyclopropyl-containing chalcones are refluxed with hydrazines or amines under acidic conditions to yield hydrazones or enamine derivatives . Structurally, the compound’s cyclopropyl moiety contributes to unique steric and electronic properties, while the methylamino group enhances nucleophilicity. Nuclear magnetic resonance (NMR) studies confirm its structural identity, with ¹H and ¹³C chemical shifts aligning with density functional theory (DFT) calculations, particularly in the cyclopropyl and methylamino regions .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-cyclopropyl-3-(methylamino)propan-2-one

InChI

InChI=1S/C7H13NO/c1-8-5-7(9)4-6-2-3-6/h6,8H,2-5H2,1H3

InChI Key

FWJBRLWPRGFCOQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1CC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(methylamino)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with methyl vinyl ketone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability . These methods ensure the consistent production of high-purity 1-Cyclopropyl-3-(methylamino)propan-2-one for various applications.

Chemical Reactions Analysis

1-Cyclopropyl-3-(methylamino)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of 1-Cyclopropyl-3-(methylamino)propan-2-one.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-3-(methylamino)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Medicine: In medicinal chemistry, 1-Cyclopropyl-3-(methylamino)propan-2-one is investigated for its potential therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(methylamino)propan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in the modulation of biochemical pathways and the regulation of metabolic processes .

At the molecular level, the cyclopropyl group and methylamino group play crucial roles in the compound’s reactivity. The cyclopropyl group provides steric hindrance, while the methylamino group enhances nucleophilicity, allowing for selective reactions with various biological targets .

Comparison with Similar Compounds

1-Cyclopropyl-3-(ethylamino)propan-2-one

This analog replaces the methylamino group with an ethylamino substituent. While both compounds share the cyclopropyl-ketone backbone, the ethyl group increases molecular weight (141.21 g/mol vs. ~127.18 g/mol for the methyl derivative) and alters lipophilicity.

Table 1: Comparison of Alkylamino Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
1-Cyclopropyl-3-(methylamino)propan-2-one C₇H₁₃NO ~127.18 Higher nucleophilicity
1-Cyclopropyl-3-(ethylamino)propan-2-one C₈H₁₅NO 141.21 Increased lipophilicity

Cyclopropyl-Containing Enones

Compounds like (E)-1-cyclopropyl-3-(4-alkoxy-3-methoxyphenyl)prop-2-en-1-one (synthesized via Claisen–Schmidt condensations) share the cyclopropyl-ketone core but feature aromatic substituents instead of alkylamino groups. These enones exhibit enhanced π-conjugation, leading to distinct UV-Vis absorption profiles and reactivity in Michael addition reactions.

Pyridine Derivatives with Methylamino Substituents

4-(Methylamino)pyridine and analogs demonstrate how methylamino groups influence biological activity. For example, 4-(methylamino)pyridine potentiates ion channel currents (e.g., IBa in DRG neurons) at 1–3 mM concentrations, comparable to 4-aminopyridine (4-AP). However, bulkier substituents (e.g., 2-(methylamino)ethanol) reduce potency due to steric hindrance, as seen in kinase inhibitor studies .

Table 2: Biological Activity of Methylamino-Containing Compounds

Compound Target/Application Potency/Effect
4-(Methylamino)pyridine Voltage-gated ion channels Potentiates IBa at 1–3 mM
Derivative 41 (2-(methylamino)ethanol) Kinase inhibition 6.2 µM (2-fold reduction vs. parent)
1-Cyclopropyl-3-(methylamino)propan-2-one Synthetic intermediate Reactivity in nucleophilic additions

Sulfone and Aromatic Derivatives

In sulfone nucleophile reactions, methylamino groups influence regioselectivity. This contrasts with 1-Cyclopropyl-3-(methylamino)propan-2-one, where the cyclopropyl group stabilizes the ketone via hyperconjugation, reducing electrophilicity compared to aryl ketones .

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., ethyl instead of methyl) reduce binding affinity in kinase inhibitors and ion channel modulators .
  • Electronic Effects: The cyclopropyl group enhances ketone stability through hyperconjugation, while methylamino groups increase nucleophilic reactivity .
  • Biological Relevance: Methylamino-substituted compounds often exhibit higher bioactivity than non-amino analogs, but optimal activity requires balanced steric and electronic properties .

Biological Activity

1-Cyclopropyl-3-(methylamino)propan-2-one is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

1-Cyclopropyl-3-(methylamino)propan-2-one has the molecular formula C_8H_13N_O, featuring a cyclopropyl ring and a methylamino group attached to a propan-2-one backbone. The compound's structure is significant for its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC_8H_13N_O
Molecular Weight155.19 g/mol
IUPAC Name1-Cyclopropyl-3-(methylamino)propan-2-one
Functional GroupsCyclopropyl, Methylamino, Ketone

Biological Activity Overview

Research indicates that compounds similar to 1-cyclopropyl-3-(methylamino)propan-2-one often exhibit significant biological activity, particularly in relation to neurotransmitter systems. The presence of the methylamino group can enhance the pharmacological profile of related compounds, potentially influencing serotonin and dopamine receptors.

Interaction Studies

Interaction studies have focused on the binding affinity and activity of 1-cyclopropyl-3-(methylamino)propan-2-one at various biological targets. Similar compounds have shown that modifications to the cyclopropyl or amino groups can significantly influence their interaction profiles with receptors or enzymes involved in neurotransmission.

Case Studies and Research Findings

Several studies have examined the biological activity of 1-cyclopropyl-3-(methylamino)propan-2-one and related compounds:

  • Pharmacological Profiles : Compounds with similar structures have been investigated for their effects on mood disorders, with promising results indicating potential antidepressant activity through modulation of neurotransmitter systems .
  • Antimicrobial Properties : Preliminary studies suggest that 1-cyclopropyl-3-(methylamino)propan-2-one may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial agent .
  • Synthesis and Derivatives : The synthesis of this compound can be achieved through various methods, allowing for the development of derivatives that may enhance biological activity or target specificity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-cyclopropyl-3-(methylamino)propan-2-one, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
2-Methyl-1-(methylamino)propan-2-olMethylamino group and alcohol functionalityHydroxyl group enhances solubility
3-DimethylaminocyclopropanolDimethylamino instead of methylaminoIncreased basicity and reactivity
1-Cyclobutyl-3-(methylamino)propan-2-oneCyclobutyl ring instead of cyclopropylDifferent ring strain influences
1-Cyclohexyl-3-(methylamino)propan-2-oneCyclohexyl ring offers different steric propertiesLarger ring affects biological activity

This table illustrates how variations in structural features can lead to differences in biological activity, emphasizing the importance of further research on 1-cyclopropyl-3-(methylamino)propan-2-one.

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